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Profile of Copanlisib

Copanlisib is a well-characterized, FDA-approved pan-class I PI3K inhibitor. The table below summarizes

its key selectivity and pharmacological data from recent literature.

Attribute Description / Value Key Experimental Findings & Context

Primary
Target

Pan-class I PI3K [1] [2] Inhibits all four class I isoforms (p110α, p110β,

p110δ, p110γ).

Isoform
Selectivity
Profile

Potent against all class I

isoforms, with a ~10-fold
preference for p110α and p110δ

[2].

In enzymatic activity assays (IC₅₀), copanlisib

showed higher potency than other clinically
developed PI3K inhibitors against all four class I

isoforms [2].

Binding Mode "Flat conformation" in the ATP-

binding pocket; classified as a
multi-targeted chemotype [2].

Structural studies (X-ray co-crystallography, PDB:

5G2N) show it binds the hinge region of p110γ via
a critical hydrogen bond with Val882 [2] [3].

Clinical &
Research
Context

Approved for relapsed follicular
lymphoma; studied in

combinations to overcome
resistance [1] [2].

In mct-tumor spheroid models, combinations with
MEK/ERK/RAF or KRAS(G12D/G12C) inhibitors

showed additive/synergistic effects [1].
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Key Experimental Methodologies

The data on PI3K inhibitors is typically generated and validated through several key experimental protocols:

Enzyme Activity Assays: These are used to determine the half-maximal inhibitory concentration

(IC₅₀) of a compound against purified, recombinant PI3K isoforms. The reaction product (PIP3) is
measured in the presence of varying inhibitor concentrations to compare potency and selectivity

across isoforms [2].
Structural Biology Techniques (X-ray Crystallography): The binding mode of an inhibitor is

elucidated by solving the crystal structure of the inhibitor bound to a PI3K catalytic subunit (e.g.,
p110γ or p110δ). This reveals specific atomic interactions, such as hydrogen bonds and hydrophobic

contacts, explaining selectivity [2].
Complex In-vitro Models (e.g., mct-Tumor Spheroids): These 3D cell cultures, composed of

multiple cell types (e.g., malignant, endothelial, mesenchymal stem cells), are used to evaluate drug
efficacy and combination strategies in a more physiologically relevant environment. Cell viability is a

common readout [1].

A Pathway Visualization of PI3K Inhibition

The following diagram illustrates the core PI3K-AKT signaling pathway, its role in cancer, and the general

mechanism of ATP-competitive PI3K inhibitors, which provides context for understanding how copanlisib

and similar drugs work.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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